2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide
Description
The compound 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide (CAS: 1351780-16-9) is a benzofuropyrimidine derivative featuring a 2-phenylethyl substitution at position 3 of the fused tricyclic core and an N-(3-fluoro-4-methoxyphenyl)acetamide moiety.
Properties
Molecular Formula |
C27H22FN3O5 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H22FN3O5/c1-35-22-12-11-18(15-20(22)28)29-23(32)16-31-24-19-9-5-6-10-21(19)36-25(24)26(33)30(27(31)34)14-13-17-7-3-2-4-8-17/h2-12,15H,13-14,16H2,1H3,(H,29,32) |
InChI Key |
BPWZMBAZWKRDPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53)F |
Origin of Product |
United States |
Biological Activity
The compound 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide is a novel organic molecule with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity that warrants detailed exploration.
Chemical Structure and Properties
This compound features a unique combination of functional groups that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H22ClN3O4 |
| Molecular Weight | 487.9 g/mol |
| IUPAC Name | N-[(3-fluoro-4-methoxyphenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide |
Biological Activity Overview
Recent studies have highlighted the biological activities of compounds structurally related to this molecule, particularly in cancer therapy and anti-inflammatory responses.
Anticancer Activity
Research indicates that derivatives of compounds similar to the target molecule exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A series of derivatives demonstrated IC50 values ranging from 1.184 to 9.379 µM against HCT-116 colorectal cancer cells, indicating potent anticancer activity compared to established drugs like cabozantinib (IC50 = 16.350 µM) .
Table 1: Cytotoxicity of Related Compounds
| Compound | IC50 (µM) |
|---|---|
| 3c | 1.184 ± 0.06 |
| 3e | 3.403 ± 0.18 |
| Cabozantinib | 16.350 ± 0.86 |
The mechanism by which these compounds exert their effects often involves:
- Apoptosis Induction : Studies have shown that treatment with these compounds can lead to significant apoptosis in cancer cells, as evidenced by Annexin V-FITC/PI staining assays.
- Cell Cycle Arrest : Compounds such as 3c were found to block the cell cycle in the G0/G1 phase, while others enhanced G2/M phase populations, suggesting a targeted action on specific cell cycle checkpoints .
Inflammatory Response Modulation
Beyond anticancer properties, there is emerging evidence suggesting that this compound may influence inflammatory pathways:
- NLRP3 Inflammasome Activation : Related compounds have been shown to modulate the NLRP3 inflammasome pathway, which plays a critical role in neuroinflammation and other inflammatory conditions .
Case Studies and Research Findings
Several studies have explored the biological activity of structurally analogous compounds:
- Study on Quinazolin-Diones : This study identified novel quinazolin derivatives with dual VEGFR-2/c-Met inhibitory activities demonstrating significant antiproliferative effects against cancer cell lines .
- Anticancer Compound Screening : A systematic screening identified several promising anticancer compounds through multicellular spheroid models, emphasizing the importance of structural modifications in enhancing efficacy .
Comparison with Similar Compounds
Structural and Substituent Variations
The benzofuropyrimidine scaffold is a common pharmacophore in medicinal chemistry. Key structural analogs differ in substituents at position 3 of the benzofuropyrimidine core and the acetamide side chain. Below is a comparative analysis:
*Calculated based on molecular formula C₂₇H₂₂FN₃O₅.
Key Observations:
- Acetamide Tail: The 3-fluoro-4-methoxyphenyl group introduces electron-withdrawing (fluoro) and electron-donating (methoxy) effects, which may optimize receptor interactions compared to non-halogenated analogs like the 2-methoxyphenyl derivative .
- Functional Groups : The sulfanyl linker in the trifluoromethylphenyl analog () introduces a thioether bond, altering electronic properties and metabolic stability .
Bioactivity and Structure-Activity Relationships (SAR)
highlights that bioactivity profiles correlate strongly with chemical structures. Clustering analysis suggests that:
- Halogenated aryl groups (e.g., 3-fluoro-4-methoxyphenyl) enhance binding to hydrophobic pockets in target proteins compared to non-halogenated analogs .
- The 2-phenylethyl group may confer selectivity for enzymes or receptors requiring extended hydrophobic interactions, differentiating it from shorter alkyl chains (e.g., 3-methylbutyl) .
- Methoxy groups at para positions (as in the target) improve solubility relative to ortho-substituted methoxy derivatives .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
